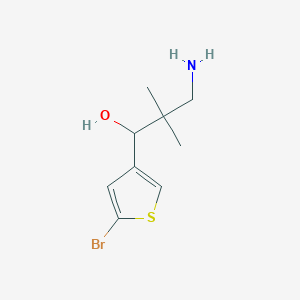methanol](/img/structure/B13165657.png)
[1-(Aminomethyl)cyclobutyl](oxolan-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Aminomethyl)cyclobutylmethanol is a chemical compound with the molecular formula C₁₀H₁₉NO₂ and a molecular weight of 185.26 g/mol . This compound is of interest in various fields of scientific research due to its unique structure, which combines a cyclobutyl ring with an oxolan-3-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aminomethyl)cyclobutylmethanol typically involves the reaction of cyclobutyl derivatives with oxolan-3-yl intermediates. Specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would involve optimization of the reaction conditions to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
1-(Aminomethyl)cyclobutylmethanol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of 1-(Aminomethyl)cyclobutylmethanol include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, 1-(Aminomethyl)cyclobutylmethanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of cyclobutyl and oxolan-3-yl groups on biological systems. Its interactions with enzymes and other biomolecules can provide insights into its potential therapeutic applications.
Medicine
While specific medical applications are not well-documented, the compound’s structure suggests potential uses in drug development. Its ability to undergo various chemical reactions makes it a versatile candidate for the synthesis of pharmaceutical compounds.
Industry
In industry, 1-(Aminomethyl)cyclobutylmethanol may be used in the production of specialty chemicals and materials. Its unique properties can be leveraged to create products with specific characteristics.
Mechanism of Action
The mechanism by which 1-(Aminomethyl)cyclobutylmethanol exerts its effects is not well-understood. it is likely that its interactions with molecular targets, such as enzymes and receptors, play a significant role. The pathways involved may include various biochemical processes, such as signal transduction and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Cyclobutylmethanol: A simpler compound with a cyclobutyl ring and a hydroxyl group.
Oxolan-3-ylmethanol: A compound with an oxolan-3-yl group and a hydroxyl group.
Uniqueness
1-(Aminomethyl)cyclobutylmethanol is unique due to its combination of a cyclobutyl ring and an oxolan-3-yl group. This structure provides distinct chemical and physical properties that are not found in simpler compounds.
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
[1-(aminomethyl)cyclobutyl]-(oxolan-3-yl)methanol |
InChI |
InChI=1S/C10H19NO2/c11-7-10(3-1-4-10)9(12)8-2-5-13-6-8/h8-9,12H,1-7,11H2 |
InChI Key |
QRWUXYPSNLYKFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CN)C(C2CCOC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]cyclobutan-1-ol](/img/structure/B13165643.png)





![3-Oxo-3',6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B13165676.png)
